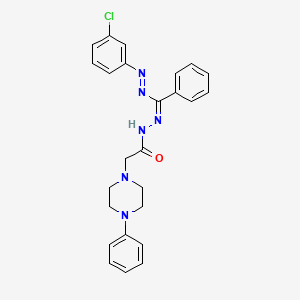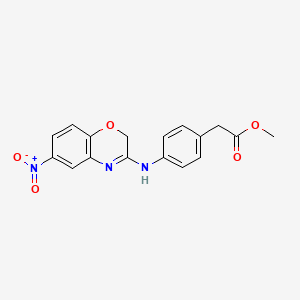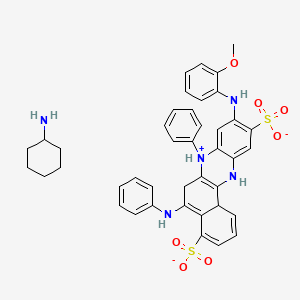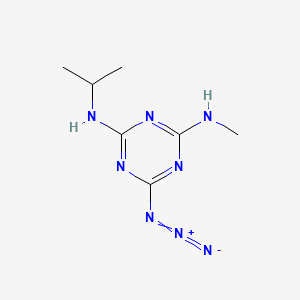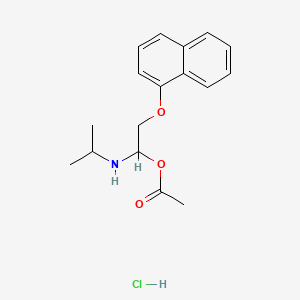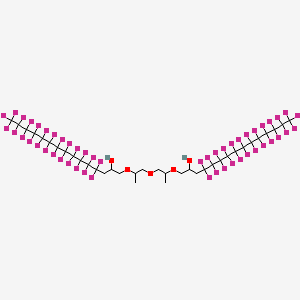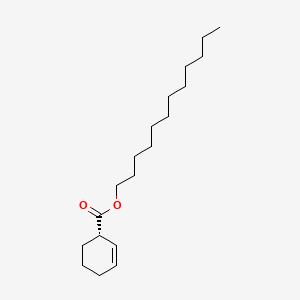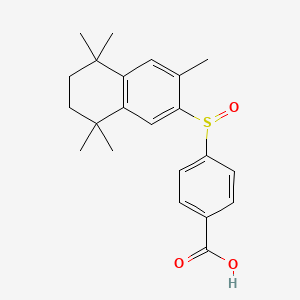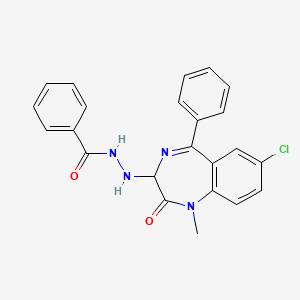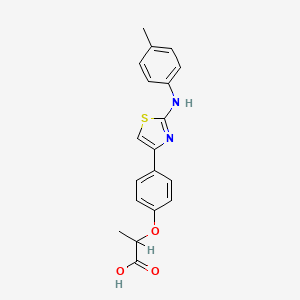
2-(4-(2-((4-Methylphenyl)amino)-4-thiazolyl)phenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2-((4-Methylphenyl)amino)-4-thiazolyl)phenoxy)propanoic acid is a complex organic compound that features a thiazole ring, an aromatic amine, and a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-((4-Methylphenyl)amino)-4-thiazolyl)phenoxy)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the 4-methylphenyl group through a nucleophilic aromatic substitution reaction. The final step involves the coupling of the thiazole derivative with phenoxypropanoic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(2-((4-Methylphenyl)amino)-4-thiazolyl)phenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions include various substituted thiazole and phenoxy derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
2-(4-(2-((4-Methylphenyl)amino)-4-thiazolyl)phenoxy)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(4-(2-((4-Methylphenyl)amino)-4-thiazolyl)phenoxy)propanoic acid involves its interaction with specific molecular targets. The aromatic amine and thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylphenyl)propanoic acid: Shares the 4-methylphenyl group but lacks the thiazole and phenoxy functionalities.
4-Methylphenylamine: Contains the aromatic amine group but does not have the thiazole or phenoxy groups.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
2-(4-(2-((4-Methylphenyl)amino)-4-thiazolyl)phenoxy)propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
96928-28-8 |
|---|---|
Molekularformel |
C19H18N2O3S |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-[4-[2-(4-methylanilino)-1,3-thiazol-4-yl]phenoxy]propanoic acid |
InChI |
InChI=1S/C19H18N2O3S/c1-12-3-7-15(8-4-12)20-19-21-17(11-25-19)14-5-9-16(10-6-14)24-13(2)18(22)23/h3-11,13H,1-2H3,(H,20,21)(H,22,23) |
InChI-Schlüssel |
CSESERIDKNWLEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


